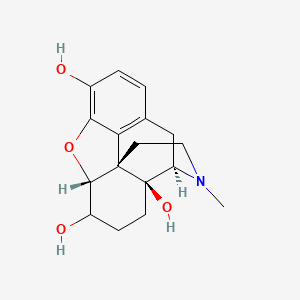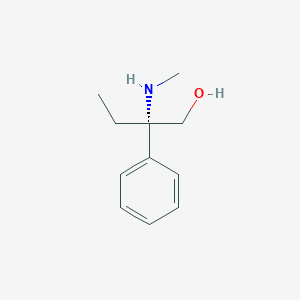![molecular formula C19H17N3O3S2 B12046781 4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester](/img/structure/B12046781.png)
4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((E)-{[3-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazono}methyl)benzoate is a complex organic compound with a molecular formula of C19H17N3O3S2. This compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((E)-{[3-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazono}methyl)benzoate typically involves multiple steps. One common method includes the reaction of 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with methyl 4-formylbenzoate under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-((E)-{[3-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazono}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the benzothiazole ring.
Applications De Recherche Scientifique
Methyl 4-((E)-{[3-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazono}methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of methyl 4-((E)-{[3-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazono}methyl)benzoate involves its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-({[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}methyl)benzoate
- 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid
Uniqueness
Methyl 4-((E)-{[3-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazono}methyl)benzoate is unique due to its specific hydrazone linkage and the presence of both benzothiazole and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H17N3O3S2 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
methyl 4-[(E)-[3-(1,3-benzothiazol-2-ylsulfanyl)propanoylhydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C19H17N3O3S2/c1-25-18(24)14-8-6-13(7-9-14)12-20-22-17(23)10-11-26-19-21-15-4-2-3-5-16(15)27-19/h2-9,12H,10-11H2,1H3,(H,22,23)/b20-12+ |
Clé InChI |
NVORSUIETHVISC-UDWIEESQSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCSC2=NC3=CC=CC=C3S2 |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCSC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


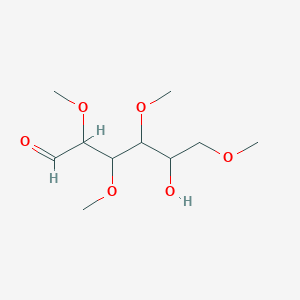

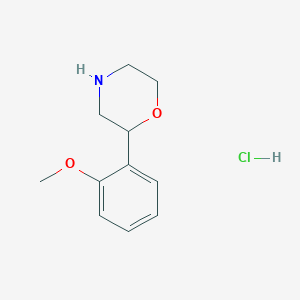

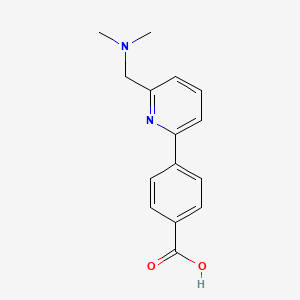
![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12046726.png)

